4-{[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1-propyl-1H-pyrazol-3-yl]sulfonyl}thiomorpholine
Description
This compound is a pyrazole-thiomorpholine hybrid featuring a sulfonyl linker, a 3,5-dimethylpyrazole carbonyl group, and a propyl substituent.
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(1-propyl-3-thiomorpholin-4-ylsulfonylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S2/c1-4-5-19-11-14(16(22)21-13(3)10-12(2)17-21)15(18-19)26(23,24)20-6-8-25-9-7-20/h10-11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUWJSUDRAEGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)S(=O)(=O)N2CCSCC2)C(=O)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1-propyl-1H-pyrazol-3-yl]sulfonyl}thiomorpholine typically involves the heterocyclization of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with isonicotinic acid hydrazide in ethanol, in the presence of a catalytic amount of aqueous HCl under microwave irradiation . This method yields the desired pyrazole derivatives efficiently.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1-propyl-1H-pyrazol-3-yl]sulfonyl}thiomorpholine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
4-{[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1-propyl-1H-pyrazol-3-yl]sulfonyl}thiomorpholine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-{[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1-propyl-1H-pyrazol-3-yl]sulfonyl}thiomorpholine involves its interaction with specific molecular targets. For instance, the sulfonyl group can form hydrogen bonds with amino acid residues in enzymes, increasing the compound’s affinity for these targets . This interaction can inhibit enzyme activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related pyrazole derivatives and sulfonyl-linked heterocycles from the evidence:
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity : The target compound’s sulfonyl-thiomorpholine group distinguishes it from simpler dihydropyrazoles (e.g., compounds 1 and 2 in ), which lack sulfonyl linkages and complex heterocyclic appendages. Thiomorpholine may enhance solubility or binding affinity compared to carbaldehyde or bromophenyl groups in .
Substituent Effects :
- The 3,5-dimethylpyrazole moiety in the target compound could confer steric hindrance or metabolic stability relative to fluorophenyl- or bromophenyl-substituted pyrazolines in .
- The propyl chain at N1 may modulate lipophilicity, contrasting with the shorter alkyl/acyl groups in compounds 3 and 4 from .
Biological Activity
The compound 4-{[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1-propyl-1H-pyrazol-3-yl]sulfonyl}thiomorpholine is a complex organic molecule that has garnered attention due to its potential biological activities. This article will explore its synthesis, pharmacological properties, and various biological activities, drawing from diverse research findings.
Structure
The molecular structure of the compound includes a thiomorpholine ring, pyrazole moieties, and a sulfonyl group. This unique combination suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. The method often starts with the formation of pyrazole derivatives followed by the introduction of the thiomorpholine and sulfonyl groups.
Pharmacological Properties
Research indicates that compounds containing pyrazole scaffolds exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
Anti-inflammatory Activity
A study demonstrated that certain pyrazole derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds synthesized with similar structures showed up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .
Antimicrobial Activity
Pyrazole derivatives have been tested against various bacterial strains. In particular, compounds similar to this compound have shown significant activity against E. coli, S. aureus, and Klebsiella pneumoniae. One study reported that modifications in the aliphatic amide pharmacophore enhanced antimicrobial activity .
Anticancer Activity
Research has indicated that pyrazole derivatives can also exhibit anticancer properties. For instance, certain compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
Case Studies
Several case studies highlight the biological efficacy of pyrazole-based compounds:
- Case Study on Anti-inflammatory Effects : A series of pyrazole derivatives were tested for their ability to reduce inflammation in animal models. Compounds demonstrated significant reductions in edema comparable to traditional anti-inflammatory drugs .
- Antimicrobial Efficacy : In vitro studies showed that specific pyrazole derivatives inhibited the growth of resistant bacterial strains, suggesting their potential as new antimicrobial agents .
- Anticancer Activity : Compounds were tested against various cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis through targeted pathways .
Data Table: Biological Activities of Related Pyrazole Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
